molecular formula C18H19NO3S B213929 METHYL 4-METHYL-3-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE

METHYL 4-METHYL-3-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE

Cat. No.: B213929
M. Wt: 329.4 g/mol
InChI Key: GYNQEWOCRFFOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-METHYL-3-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE is a complex organic compound that features a benzothiophene moiety Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-3-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE typically involves multiple steps. One common route includes the formation of the benzothiophene core, followed by functionalization to introduce the desired substituents. For instance, the benzothiophene core can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-3-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups .

Scientific Research Applications

METHYL 4-METHYL-3-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-3-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiophene moiety can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-METHYL-3-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 4-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate

InChI

InChI=1S/C18H19NO3S/c1-11-7-8-12(18(21)22-2)9-15(11)19-17(20)14-10-23-16-6-4-3-5-13(14)16/h7-10H,3-6H2,1-2H3,(H,19,20)

InChI Key

GYNQEWOCRFFOEV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CSC3=C2CCCC3

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CSC3=C2CCCC3

Origin of Product

United States

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